



Application Notes: Ivaltinostat In Vitro Cell Proliferation Assay

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Compound of Interest		
Compound Name:	Ivaltinostat	
Cat. No.:	B1684661	Get Quote

Introduction

Ivaltinostat (also known as CG-200745) is a potent, orally active pan-histone deacetylase (HDAC) inhibitor.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin compaction and transcriptional repression.[2] In many cancer types, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.[3][4] **Ivaltinostat** inhibits the catalytic activity of HDACs, resulting in the accumulation of acetylated histones.[3] This leads to a more relaxed chromatin structure, allowing for the re-expression of silenced tumor suppressor genes, such as p53.[3][5] The subsequent accumulation of p53 can trigger cell cycle arrest and apoptosis, thereby inhibiting tumor growth.[3][5]

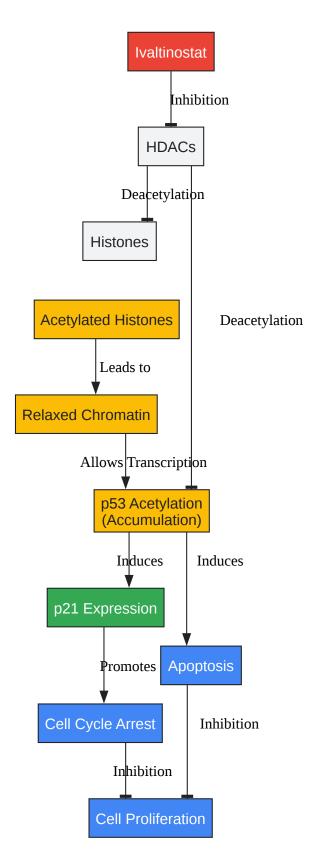
These application notes provide a detailed protocol for determining the anti-proliferative effects of **Ivaltinostat** on cancer cell lines in vitro using a colorimetric proliferation assay such as the MTT or WST-1 assay.

Mechanism of Action of Ivaltinostat

Ivaltinostat functions as a pan-HDAC inhibitor, targeting the zinc-containing catalytic pocket of these enzymes.[1] By inhibiting HDACs, **Ivaltinostat** prevents the deacetylation of histones and other non-histone proteins like tubulin.[1] A key consequence of this inhibition is the increased acetylation and subsequent accumulation of the tumor suppressor protein p53.[1][5] This leads to the transactivation of p53 target genes, including p21(Waf1/Cip1), a cyclindependent kinase inhibitor that mediates cell cycle arrest, and MDM2.[1] Ultimately, this



cascade of events results in the inhibition of cell proliferation and the induction of apoptosis in cancer cells.





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Mechanism of action for Ivaltinostat.

Experimental Protocols Cell Proliferation Assay Using WST-1

This protocol outlines a method for assessing the effect of **Ivaltinostat** on the proliferation of cancer cells. The WST-1 assay is a colorimetric assay that measures the metabolic activity of viable cells, which is directly correlated with cell number.

Materials

- Cancer cell line of interest (e.g., LNCaP, DU145, PC3, Calu6)[1]
- Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
- Ivaltinostat (powder or stock solution in DMSO)
- Phosphate Buffered Saline (PBS), sterile
- Trypsin-EDTA
- 96-well flat-bottom cell culture plates
- WST-1 reagent
- Microplate reader (450 nm wavelength)
- Humidified incubator (37°C, 5% CO2)

Procedure

- Cell Seeding:
 - Culture cells to approximately 80% confluency.
 - Wash cells with PBS and detach them using Trypsin-EDTA.



- Resuspend the cells in complete medium and perform a cell count (e.g., using a hemocytometer).
- Dilute the cell suspension to the desired seeding density (e.g., 5,000 10,000 cells/well).
- \circ Seed 100 µL of the cell suspension into each well of a 96-well plate.
- Incubate the plate for 24 hours to allow cells to attach.
- Ivaltinostat Preparation and Treatment:
 - Prepare a high-concentration stock solution of Ivaltinostat in DMSO (e.g., 10 mM).
 - Perform a serial dilution of the Ivaltinostat stock solution in complete medium to achieve
 the desired final concentrations (e.g., a range from 0.01 μM to 100 μM).[1] Include a
 vehicle control (medium with the same concentration of DMSO as the highest Ivaltinostat
 dose).
 - After 24 hours of cell attachment, carefully remove the medium from the wells.
 - Add 100 μL of the prepared Ivaltinostat dilutions (and vehicle control) to the respective wells. It is recommended to test each concentration in triplicate.

Incubation:

- Return the plate to the humidified incubator and incubate for the desired time period (e.g., 48 or 72 hours).[1]
- WST-1 Assay:
 - After the incubation period, add 10 μL of WST-1 reagent to each well.
 - Incubate the plate for an additional 1-4 hours at 37°C, or until a sufficient color change is observed.
 - Gently shake the plate for 1 minute to ensure a homogenous mixture.
- Data Acquisition:





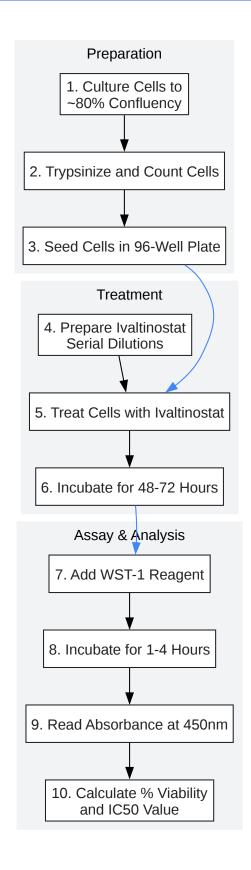


 Measure the absorbance of each well at 450 nm using a microplate reader. Use a reference wavelength of 650 nm if desired.

• Data Analysis:

- Subtract the background absorbance (from wells with medium only) from all sample readings.
- Calculate the percentage of cell viability for each Ivaltinostat concentration relative to the vehicle control (untreated cells) using the formula:
 - % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100
- Plot the percentage of viability against the log of **Ivaltinostat** concentration.
- Use a non-linear regression analysis to determine the IC50 value (the concentration of Ivaltinostat that inhibits cell proliferation by 50%).





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Workflow for the cell proliferation assay.



Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **Ivaltinostat** against various cancer cell lines as reported in the literature. These values demonstrate the potent anti-proliferative activity of **Ivaltinostat** across different cancer types.

Cell Line	Cancer Type	Incubation Time	IC50 (μM)
SNU-1196	Cholangiocarcinoma	72 hours	0.63
SNU-1196/GR	Cholangiocarcinoma	72 hours	0.93
SNU-308	Cholangiocarcinoma	72 hours	1.80

Table derived from in vitro studies on cholangiocarcinoma cells.[1]

Note: IC50 values can vary depending on the specific cell line, assay conditions, and incubation time.[6][7] It is crucial to determine the IC50 experimentally for the specific cell line and conditions used in your research. The data presented here are for reference only.[1]

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